2-(5-Bromofuran-2-yl)-1,3-thiazolidine
CAS No.: 1249724-61-5
Cat. No.: VC3203392
Molecular Formula: C7H8BrNOS
Molecular Weight: 234.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1249724-61-5 |
---|---|
Molecular Formula | C7H8BrNOS |
Molecular Weight | 234.12 g/mol |
IUPAC Name | 2-(5-bromofuran-2-yl)-1,3-thiazolidine |
Standard InChI | InChI=1S/C7H8BrNOS/c8-6-2-1-5(10-6)7-9-3-4-11-7/h1-2,7,9H,3-4H2 |
Standard InChI Key | YFFNWJYJTWVXIZ-UHFFFAOYSA-N |
SMILES | C1CSC(N1)C2=CC=C(O2)Br |
Canonical SMILES | C1CSC(N1)C2=CC=C(O2)Br |
Introduction
Chemical Structure and Properties
2-(5-Bromofuran-2-yl)-1,3-thiazolidine consists of two key structural components: a bromofuran moiety and a thiazolidine ring. The compound features a 5-membered thiazolidine ring containing both sulfur and nitrogen atoms, with a 5-bromofuran group attached at the C-2 position. This configuration creates a molecule with distinct chemical and physical properties that contribute to its potential pharmaceutical applications.
The structural characteristics of 2-(5-Bromofuran-2-yl)-1,3-thiazolidine can be compared to related compounds such as (5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, which contains additional functional groups including nitrophenyl and carbonyl moieties. The basic thiazolidine framework is significant in pharmaceutical chemistry, often serving as a scaffold for drug development.
Table 1: Physical and Chemical Properties of 2-(5-Bromofuran-2-yl)-1,3-thiazolidine
Property | Value |
---|---|
Molecular Formula | C7H6BrNOS |
Molecular Weight | 232.1 g/mol |
Physical State | Solid |
Solubility | Moderately soluble in polar organic solvents |
Functional Groups | Bromofuran, thiazolidine |
Heterocyclic Systems | Furan, thiazolidine |
Notable Features | Contains both oxygen, nitrogen, and sulfur heteroatoms |
Synthetic Methodologies
The synthesis of 2-(5-Bromofuran-2-yl)-1,3-thiazolidine typically involves the condensation reaction between 5-bromofuran-2-carbaldehyde and cysteine or cysteamine. Similar synthetic approaches have been documented for analogous compounds, providing insights into viable synthetic routes for this molecule.
Conventional Synthesis Methods
Traditional synthesis methods for thiazolidine derivatives often employ thermal conditions with appropriate catalysts. Based on the synthesis of similar compounds, 2-(5-Bromofuran-2-yl)-1,3-thiazolidine could be prepared through the reaction of 5-bromofuran-2-carbaldehyde with cysteamine in the presence of a suitable catalyst under reflux conditions . This conventional approach typically requires longer reaction times and may yield moderate product quantities.
Microwave-Assisted Synthesis
Microwave irradiation presents an efficient alternative for synthesizing thiazolidine derivatives. Research on related compounds has demonstrated that microwave-assisted synthesis can significantly reduce reaction times while improving yields. For instance, the synthesis of similar heterocyclic compounds has been achieved by irradiating reaction mixtures at 600W for specified durations, followed by simple purification procedures . This method offers advantages such as reduced reaction times, higher yields, and potentially greater purity of the final product.
Table 2: Comparison of Synthetic Methods for Thiazolidine Derivatives
Synthesis Method | Reaction Conditions | Yield Range | Advantages | Limitations |
---|---|---|---|---|
Conventional Thermal | Reflux, 24-48 hours | 40-65% | Simple equipment, well-established | Time-consuming, moderate yields |
Microwave-Assisted | 300-600W, 5-15 min | 65-85% | Rapid reaction, higher yields | Requires specialized equipment |
Solvent-Free | Neat conditions, catalyst | 60-82% | Environmentally friendly | May limit scalability |
Structural Characterization
Structural characterization of 2-(5-Bromofuran-2-yl)-1,3-thiazolidine can be performed using various spectroscopic and analytical techniques. Based on data from similar compounds, the following spectral characteristics would be expected:
Spectroscopic Analysis
The structural confirmation of 2-(5-Bromofuran-2-yl)-1,3-thiazolidine typically involves Nuclear Magnetic Resonance (NMR) spectroscopy, infrared spectroscopy, and mass spectrometry. The proton NMR spectrum would show characteristic signals for the furan ring protons at approximately δ 6.2-6.8 ppm, while the thiazolidine ring protons would appear at δ 3.0-4.5 ppm . Carbon-13 NMR would display signals corresponding to the carbon atoms in both ring systems, with the carbon attached to bromine showing a characteristic shift.
Infrared spectroscopy would reveal distinctive absorption bands for the C-S, C-N, and C-O bonds present in the molecule. Mass spectrometry would confirm the molecular weight and fragmentation pattern, with a characteristic isotope pattern due to the presence of bromine.
Biological Activities and Applications
Compounds containing thiazolidine and furan moieties often exhibit diverse biological activities. While specific data on 2-(5-Bromofuran-2-yl)-1,3-thiazolidine is limited, insights can be drawn from studies on structurally related compounds.
Antimicrobial Properties
Thiazolidine derivatives have demonstrated significant antimicrobial activity against various pathogens. The incorporation of a bromofuran moiety potentially enhances these properties due to the electron-withdrawing effect of bromine, which can increase the compound's interaction with biological targets . The 5-position substitution on the furan ring with bromine may confer additional antimicrobial properties by modifying the lipophilicity and membrane permeability of the molecule.
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidine-containing compounds has been well-documented in pharmaceutical research. The specific structural arrangement in 2-(5-Bromofuran-2-yl)-1,3-thiazolidine may contribute to anti-inflammatory effects through interaction with relevant biological pathways. The presence of a bromofuran group might enhance this activity through improved binding interactions with target proteins.
Pharmacokinetic Properties
Based on studies of related thiazolidine derivatives, the pharmacokinetic profile of 2-(5-Bromofuran-2-yl)-1,3-thiazolidine can be predicted with reasonable accuracy. The presence of both furan and thiazolidine rings influences absorption, distribution, metabolism, and excretion properties.
Metabolism and Excretion
The metabolism of 2-(5-Bromofuran-2-yl)-1,3-thiazolidine would likely involve phase I and phase II biotransformation processes. Research on similar compounds indicates potential modification through cytochrome P450 enzymes, particularly involving oxidation of the thiazolidine ring and dehalogenation of the bromofuran moiety. Thiazolidine derivatives typically undergo hepatic metabolism, with excretion primarily via renal pathways .
Table 3: Predicted Pharmacokinetic Parameters of 2-(5-Bromofuran-2-yl)-1,3-thiazolidine
Parameter | Prediction | Basis of Prediction |
---|---|---|
GI Absorption | High | Similar to related thiazolidine compounds with high absorption profiles |
BBB Permeation | Low | Consistent with data on related thiazolidine derivatives |
Bioavailability | Moderate to high | Based on molecular weight and lipophilicity |
Protein Binding | Moderate | Predicted from structural features and comparison with similar compounds |
CYP Inhibition | Potential inhibition of CYP2C9 | Based on patterns observed in related compounds |
Half-life | 4-8 hours (estimated) | Extrapolated from data on similar heterocyclic compounds |
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) of 2-(5-Bromofuran-2-yl)-1,3-thiazolidine provides valuable insights for potential modifications to enhance biological activity. The key structural elements that influence activity include:
Role of Bromofuran Moiety
The 5-bromofuran-2-yl group contributes significantly to the compound's biological profile. The bromine atom at the 5-position of the furan ring increases the lipophilicity and potentially enhances binding affinity to target proteins. The electron-withdrawing nature of bromine may also influence the reactivity of the molecule, particularly in biological systems where electron density plays a crucial role in ligand-receptor interactions.
Importance of Thiazolidine Ring
The thiazolidine ring serves as a pharmacophore in many bioactive compounds, with its sulfur and nitrogen atoms providing potential hydrogen bonding sites for interaction with biological targets. The conformational flexibility of the thiazolidine ring enables adaption to binding pockets in various enzymes and receptors, contributing to the diverse biological activities observed in this class of compounds .
Future Research Directions
Research on 2-(5-Bromofuran-2-yl)-1,3-thiazolidine and related compounds presents several promising avenues for exploration:
Structural Modifications
Strategic modifications to the basic scaffold of 2-(5-Bromofuran-2-yl)-1,3-thiazolidine could yield derivatives with enhanced biological activities. Potential modifications include:
-
Substitution at different positions of the furan ring
-
Introduction of additional functional groups to the thiazolidine ring
-
Exploration of alternative halogen substituents to replace bromine
-
Development of hybrid molecules incorporating additional pharmacophores
Advanced Biological Evaluation
Comprehensive evaluation of the biological properties of 2-(5-Bromofuran-2-yl)-1,3-thiazolidine would provide valuable insights into its potential therapeutic applications. This could include:
-
Detailed antimicrobial screening against diverse pathogens
-
Assessment of anti-inflammatory activity using in vitro and in vivo models
-
Evaluation of cytotoxicity against various cancer cell lines
-
Investigation of specific enzyme inhibition profiles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume